molecular formula C6H5N3S B047097 2-(1H-pyrazol-1-yl)thiazole CAS No. 123464-69-7

2-(1H-pyrazol-1-yl)thiazole

Cat. No. B047097
CAS RN: 123464-69-7
M. Wt: 151.19 g/mol
InChI Key: FEMRJHRHQBPLPI-UHFFFAOYSA-N
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Description

2-(1H-pyrazol-1-yl)thiazole is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. It is a heterocyclic compound that consists of a pyrazole and thiazole ring fused together. This compound has been synthesized using various methods and has shown promising results in scientific research.

Scientific Research Applications

Antimicrobial Activity

“2-(1H-pyrazol-1-yl)thiazole” derivatives have been synthesized and evaluated for their antimicrobial properties. These compounds have shown significant inhibitory activity against various microbial strains. For instance, certain derivatives possess high growth inhibitory activity at minimal inhibitory concentration (MIC) values, indicating their potential as effective antimicrobial agents .

Antioxidant Properties

These thiazole derivatives also exhibit antioxidant activities. Through assays like the DPPH free radical-scavenging assay, some compounds have demonstrated remarkable activity, suggesting their use as antioxidants in pharmaceutical formulations or as preservatives .

Antiviral Applications

Molecular docking studies have shown that “2-(1H-pyrazol-1-yl)thiazole” derivatives can interact with proteins associated with viruses, such as the COVID-19 main protease. This interaction suggests that these compounds could serve as potential inhibitors for viruses, including SARS-CoV-2, and may contribute to the discovery of new antiviral drugs .

Anti-Inflammatory and Analgesic Effects

Pyrazole-based compounds, including those with a thiazole moiety, are known to possess anti-inflammatory and analgesic properties. This makes them candidates for the development of new anti-inflammatory and pain-relief medications .

Anticancer Potential

The structural motifs of “2-(1H-pyrazol-1-yl)thiazole” are common in bioactive compounds with anticancer activities. Research into these compounds could lead to the development of novel anticancer therapies, as they may interfere with the proliferation of cancer cells .

Antileishmanial and Antimalarial Effects

Some derivatives of “2-(1H-pyrazol-1-yl)thiazole” have been evaluated for their antileishmanial and antimalarial activities. These studies are crucial as they contribute to the fight against parasitic diseases like leishmaniasis and malaria, which are major health concerns in various parts of the world .

properties

IUPAC Name

2-pyrazol-1-yl-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3S/c1-2-8-9(4-1)6-7-3-5-10-6/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEMRJHRHQBPLPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C2=NC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1H-pyrazol-1-yl)thiazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What biological activities have been reported for 2-(1H-pyrazol-1-yl)thiazole derivatives?

A1: Research indicates that 2-(1H-pyrazol-1-yl)thiazole derivatives exhibit promising antifungal and antibacterial activities. Studies have demonstrated their efficacy against various fungal strains, including Bremia lactuca, Sphaerotheca fuliginea, and Botrytis cinerea []. Additionally, these compounds have shown activity against both Gram-positive and Gram-negative bacteria, including drug-resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA) [].

Q2: How does the structure of 2-(1H-pyrazol-1-yl)thiazole influence its biological activity?

A2: Structure-activity relationship (SAR) studies have revealed that modifications to the 2-(1H-pyrazol-1-yl)thiazole scaffold can significantly impact its biological activity. For instance, introducing long alkyl chains at the 3-position of the pyrazole ring, along with the presence of a trifluoromethyl group at the 5-position, has been associated with enhanced antibacterial and antifungal properties []. Similarly, incorporating various amide substituents at the 5-position of the thiazole ring has been shown to influence fungicidal activity against specific plant pathogens [].

Q3: What synthetic approaches are commonly employed to prepare 2-(1H-pyrazol-1-yl)thiazole derivatives?

A3: A common strategy for synthesizing 2-(1H-pyrazol-1-yl)thiazoles involves a multi-step process. Initially, a [3+2] cyclocondensation reaction between a substituted 1,1,1-trifluoro-4-methoxyalk-3-en-2-one and a semicarbazide or thiosemicarbazide yields a 1H-pyrazole intermediate []. This intermediate can be further reacted with a suitable electrophile, such as 2-bromoacetophenone, to form the desired 2-(1H-pyrazol-1-yl)thiazole scaffold through another [3+2] cyclocondensation [].

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